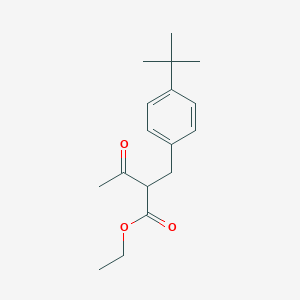
1-(4-Fluoro-2-methylphenyl)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of “1-(4-Fluoro-2-methylphenyl)ethylamine” can be achieved through the use of a ω-transaminase (ω-TA) derived from a marine bacterium . The reaction conditions for process development showed that isopropylamine concentrations above 75 mM had an inhibitory effect on the enzyme . Five different organic solvents were investigated as co-solvents for the ketone (the amine acceptor), among which 25–30% (v/v) dimethyl sulfoxide (DMSO) produced the highest enzyme activity .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluoro-2-methylphenyl)ethylamine” is C9H12FN. Its molecular weight is 153.2 g/mol.
Scientific Research Applications
Synthesis and Dopamine Receptor Affinities
1-(4-Fluoro-2-methylphenyl)ethylamine and its derivatives have been synthesized and evaluated for their affinity at dopamine (DA) receptor subtypes. These compounds show varying affinities for D-1 and D-2 DA receptor subtypes, indicating potential in neuroscience research related to dopamine receptors (Claudi et al., 1990).
Analytical Characterizations of Research Chemicals
Research has been conducted on substances based on the 1,2-diarylethylamine template, like 1-(4-Fluoro-2-methylphenyl)ethylamine, for various potential clinical applications. These substances have been studied for their function as NMDA receptor antagonists (Dybek et al., 2019).
Behavioral Evidence in Neuropharmacology
Studies have shown that derivatives of 1-(4-Fluoro-2-methylphenyl)ethylamine, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamines, can induce behaviors like stretching, yawning, and penile erection in rats. These effects are indicative of central D-2 dopamine receptor stimulation, which can be valuable for studying dopamine-neurochemical mechanisms (Ferrari & Claudi, 1991).
Asymmetric Synthesis and Pharmaceutical Applications
There have been advancements in the asymmetric synthesis of enantiomerically pure derivatives of 1-(4-Fluoro-2-methylphenyl)ethylamine, which is crucial for the development of pharmaceuticals and their stereospecific effects (Bringmann & Geisler, 1990).
Radioprotective Activity
Research has explored the synthesis of N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, including derivatives of 1-(4-Fluoro-2-methylphenyl)ethylamine, to assess their radioprotective activity and toxicity. This kind of research is significant in the field of radiobiology and cancer treatment (Vasil'eva & Rozhkov, 1992).
Antidepressant Activity Studies
Compounds like 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to 1-(4-Fluoro-2-methylphenyl)ethylamine, have been examined for their potential antidepressant activities. These studies involve assessing their ability to inhibit neurotransmitter uptake and their effects in various rodent models (Yardley et al., 1990).
Future Directions
Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by ionization-loss stimulated Raman spectroscopy (ILSRS) . This suggests that the study of fluorinated compounds like “1-(4-Fluoro-2-methylphenyl)ethylamine” could provide valuable insights into the effects of fluorination on molecular properties and reactivity .
Mechanism of Action
The compound’s mode of action would depend on its specific molecular targets. It could, for example, act as an agonist (activator) or antagonist (inhibitor) of its target . The biochemical pathways affected by this compound would depend on the nature of these targets.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the compound’s bioavailability. For instance, its absorption could be influenced by factors such as its lipophilicity and the presence of transporters in the gut wall .
The result of the compound’s action would depend on the cellular responses elicited by its interaction with its targets. This could range from changes in cell signaling pathways to effects on cell survival, proliferation, or differentiation .
Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors such as pH, temperature, and the presence of other interacting molecules .
properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQULUYWADYJNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



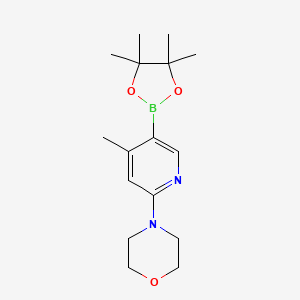
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)
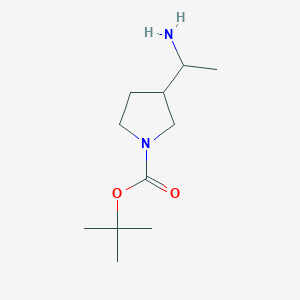
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
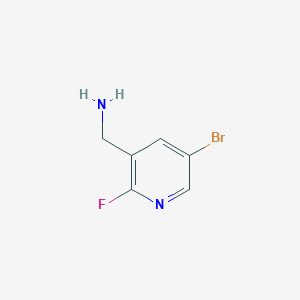
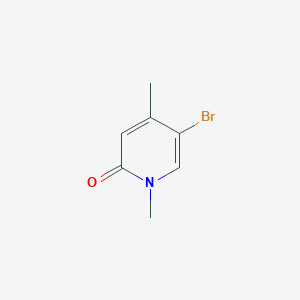

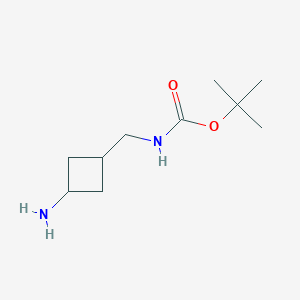
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
